Home > Products > Screening Compounds P142425 > Denibulin hydrochloride
Denibulin hydrochloride - 779356-64-8

Denibulin hydrochloride

Catalog Number: EVT-287482
CAS Number: 779356-64-8
Molecular Formula: C18H20ClN5O3S
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Denibulin Hydrochloride is the hydrochloride salt of denibulin, a small molecular vascular disrupting agent, with potential antimitotic and antineoplastic activities. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation., a small molecule vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activity. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells (EC), ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.
Synthesis Analysis

The synthesis of denibulin hydrochloride involves several key steps that focus on creating the benzimidazole core structure. The general method includes:

  1. Formation of Benzimidazole Derivative: Starting from o-phenylenediamine, reactions with appropriate aldehydes are carried out under acidic or basic conditions to yield the benzimidazole framework.
  2. Carbamoylation: The benzimidazole derivative is then subjected to carbamoylation to introduce the necessary functional groups that enhance its biological activity.
  3. Hydrochloride Salt Formation: Finally, the hydrochloride salt form is obtained by treating the base form with hydrochloric acid, improving solubility and stability for pharmaceutical applications .

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.

Molecular Structure Analysis

Denibulin hydrochloride has a molecular formula of C18H20ClN5O3SC_{18}H_{20}ClN_{5}O_{3}S and a molecular weight of approximately 397.90 g/mol . The compound features a complex structure characterized by:

  • A benzimidazole core, which contributes to its interaction with tubulin.
  • A carbamate group, enhancing its solubility and biological activity.
  • A chloride ion, which stabilizes the compound in its hydrochloride form.

The InChIKey for denibulin hydrochloride is JUMSCXLBFWHCRA-PPHPATTJSA-N, providing a unique identifier for chemical databases .

Chemical Reactions Analysis

Denibulin hydrochloride undergoes various chemical reactions that are pivotal for its function as a vascular-disrupting agent:

  • Microtubule Assembly Inhibition: Denibulin binds to the colchicine site on tubulin, preventing polymerization into microtubules. This action disrupts the normal function of the cytoskeleton in endothelial cells, leading to vascular collapse in tumors .
  • Cell Cycle Arrest: By inhibiting microtubule dynamics, denibulin induces G2/M phase arrest in cancer cells, which can lead to apoptosis when combined with other therapeutic agents .

These reactions are critical for understanding how denibulin exerts its anticancer effects.

Mechanism of Action

Denibulin's mechanism of action primarily involves the reversible inhibition of microtubule assembly. By binding to tubulin at the colchicine site, denibulin disrupts microtubule dynamics, leading to:

  • Disruption of Tumor Vasculature: The destabilization of microtubules in endothelial cells causes structural collapse and impaired blood flow within tumors.
  • Induction of Apoptosis: The resultant cellular stress from disrupted cytoskeletal integrity triggers apoptotic pathways in tumor cells .

This dual action enhances the potential effectiveness of denibulin in combination therapies with traditional chemotherapeutics.

Physical and Chemical Properties Analysis

Denibulin hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its hydrochloride form, which enhances bioavailability.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely published but is crucial for formulation development.

These properties influence its formulation as an injectable drug and its pharmacokinetic profile .

Applications

Denibulin hydrochloride is primarily researched for its applications in oncology. Its potential uses include:

  • Treatment of Solid Tumors: Clinical trials have explored denibulin's efficacy against various neoplasms, particularly those characterized by abnormal vascularization.
  • Combination Therapy: Denibulin may be used alongside traditional chemotherapeutics or radiation therapy to enhance therapeutic outcomes by targeting tumor vasculature .

Research continues to explore additional applications and optimize dosing regimens to maximize patient benefit while minimizing side effects.

Introduction to Vascular-Targeted Anticancer Agents

Evolution of Tumor Vascular Disrupting Agents (VDAs) in Oncology

The strategic targeting of tumor vasculature represents a paradigm shift in anticancer therapeutics, moving beyond direct tumor cell targeting. Vascular Disrupting Agents (VDAs) emerged as a distinct class following the clinical limitations of anti-angiogenic agents, which primarily inhibit new blood vessel formation [1] [4]. First-generation VDAs, developed in the early 2000s, aimed to collapse established tumor vasculature, inducing catastrophic tumor ischemia and central necrosis [1]. These agents addressed a critical limitation of angiogenesis inhibitors—their inability to impact mature tumor vessels [4]. Historically, VDAs evolved alongside the understanding of tumor vasculature abnormalities, including chaotic architecture, poor pericyte coverage, and endothelial cell proliferation, which create exploitable vulnerabilities [1] [8].

Early VDAs like Combretastatin A-4 phosphate (CA4P) validated the VDA concept but revealed significant challenges: dose-limiting cardiovascular toxicity, transient vascular shutdown, and the "rim cell problem"—where peripheral tumor cells survive via diffusion from normal tissue and subsequently drive regrowth [1] [8]. This spurred the development of second-generation VDAs designed for improved potency, reduced toxicity, and better pharmacokinetic profiles. The evolution reflects a broader trend in oncology toward targeting the tumor microenvironment alongside malignant cells [3].

Table 1: Classification of Key Vascular Disrupting Agents

GenerationClassRepresentative AgentsPrimary Target
FirstTubulin-BindingCombretastatin A-4 Phosphate (CA4P)β-Tubulin (Endothelial Cytoskeleton)
FirstFlavonoid5,6-Dimethylxanthenone-4-acetic Acid (DMXAA)STING Pathway, TNF-α Induction
SecondTubulin-BindingDenibulin Hydrochlorideβ-Tubulin (Colchicine Site)
SecondTubulin-BindingOmbrabulin (AVE8062)β-Tubulin (Colchicine Site)
SecondTubulin-BindingVerubulin (MPC-6827)β-Tubulin (Colchicine Site)

Denibulin Hydrochloride: Classification and Therapeutic Rationale

Denibulin hydrochloride (formerly MN-029) is classified as a second-generation microtubule-destabilizing VDA. Chemically, it is a synthetic small molecule designed to bind the colchicine site on β-tubulin, inducing rapid depolymerization of endothelial cell microtubules [1]. This mechanism triggers a cascade of events:

  • Cytoskeletal Collapse: Loss of microtubule integrity disrupts endothelial cell shape and adhesion.
  • Increased Vascular Permeability: Compromised endothelial barrier function causes plasma leakage.
  • Hemodynamic Changes: Erythrocyte sludging and platelet activation obstruct blood flow.
  • Ischemic Necrosis: Within hours, massive tumor cell death occurs in the vascular-compromised core [1] [8].

Denibulin's therapeutic rationale centers on exploiting the physiological differences between tumor and normal endothelia. Tumor endothelial cells exhibit higher proliferation rates, diminished pericyte coverage, and aberrant cytoskeletal organization, making them significantly more susceptible to microtubule disruption than quiescent normal endothelia [1] [4]. Preclinical studies demonstrated its potency in reducing tumor blood flow (measured by dynamic contrast-enhanced MRI) and inducing extensive necrosis (>80% in rodent models) across various carcinomas, including lung and breast [5].

A key biomarker associated with its activity is Circulating Endothelial Cells (CECs). Studies show that denibulin induces a rapid increase in apoptotic CECs, reflecting direct vascular damage. Elevated CEC counts correlate with treatment efficacy and survival in patients receiving VDAs [5]. However, like its predecessors, denibulin struggles with the rim cell phenomenon, where viable tumor margins persist and necessitate combination strategies [1] [8].

Table 2: Preclinical Profile of Denibulin Hydrochloride

ParameterFindingsModel System
Primary MechanismBinds β-tubulin at colchicine site → Microtubule depolymerizationIn vitro Tubulin Assays
Vascular Effects80-90% reduction in tumor blood flow within 4h; >70% tumor necrosisRodent Xenografts (Breast, Lung)
Biomarker Correlation↑ Apoptotic Circulating Endothelial Cells (CECs) → ↑ SurvivalMetastatic Breast Cancer Models
Rim Cell PersistenceViable peripheral rim (1.0-1.5mm thickness) observed in 100% of treated tumorsHistopathological Analysis

Comparative Positioning Among Second-Generation VDAs

Denibulin hydrochloride occupies a competitive niche within the second-generation VDAs, characterized by structural refinements aimed at overcoming first-generation limitations. Its positioning is defined by:

  • Structural & Pharmacokinetic Optimization: Unlike CA4P (a prodrug requiring phosphatase activation), denibulin is administered as an active hydrochloride salt, enabling faster target engagement. Its molecular design enhances solubility and reduces susceptibility to glutathione-mediated inactivation—a drawback of CA4P [1] [7]. Compared to ombrabulin, denibulin exhibits a longer plasma half-life (t~6h in primates), supporting sustained vascular effects [1].

  • Mechanistic Differentiation from Flavonoids: Unlike flavonoid VDAs (e.g., DMXAA), which rely on cytokine induction (e.g., TNF-α) and STING pathway activation, denibulin exerts direct cytoskeletal effects. This provides a mechanistic advantage in tumors with impaired inflammatory responses [1] [8].

  • Synergy in Combination Regimens: Denibulin’s primary value lies in synergistic combinations:

  • With Cytotoxic Chemotherapy: Enhanced drug delivery to the tumor rim post-VDA treatment [1] [8].
  • With Anti-Angiogenics (e.g., Bevacizumab): Dual targeting—anti-angiogenics "normalize" immature vessels, improving denibulin delivery while suppressing revascularization [8].
  • With Nanocarriers: Liposomal or polymer-based nanoparticles can passively target the leaky vasculature, concentrating denibulin or companion drugs in the tumor core [7].

Table 3: Denibulin vs. Key Second-Generation VDAs in Clinical Development

AgentMolecular TargetStructural AdvantageClinical Trial Phase (Highest)Key Combination Partners
Denibulin HClβ-Tubulin (Colchicine site)Active HCl salt; Reduced inactivationPhase IIPaclitaxel, Bevacizumab, Cisplatin
Ombrabulin (AVE8062)β-Tubulin (Colchicine site)Prodrug (activated by carboxylesterase)Phase III (Discontinued)Paclitaxel/Carboplatin, Cisplatin
Verubulin (MPC-6827)β-Tubulin (Colchicine site)Blood-brain barrier penetrationPhase IITemozolomide (Glioblastoma)
Fosbretabulin (CA4P)β-Tubulin (Colchicine site)First-in-class; Extensive profilingPhase IIIBevacizumab, Pazopanib, Carboplatin

Denibulin’s clinical development, while not yet reaching Phase III, positions it as a versatile combinatorial agent. Its efficacy in early-phase trials against non-small cell lung cancer (NSCLC) and glioblastoma underscores potential in tumors with high vascular dependence [6] [8]. Future directions involve biomaterial-based delivery systems (e.g., albumin-bound nanoparticles) to further enhance tumor specificity and mitigate systemic exposure [7].

Properties

CAS Number

779356-64-8

Product Name

Denibulin hydrochloride

IUPAC Name

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride

Molecular Formula

C18H20ClN5O3S

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1

InChI Key

JUMSCXLBFWHCRA-PPHPATTJSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

MN029; MN-029; MN 029; Denibulin

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.